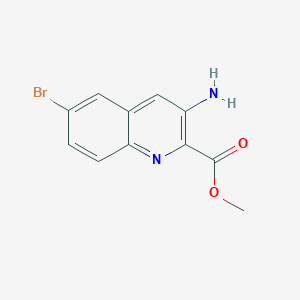
Methyl 3-amino-6-bromoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-6-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C₁₁H₉BrN₂O₂ and a molecular weight of 281.11 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-bromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives. One common method includes the use of N-bromosuccinimide (NBS) in acetonitrile under reflux conditions . The reaction proceeds as follows:
Starting Material: Methyl 3-aminoquinoline-2-carboxylate.
Reagent: N-bromosuccinimide (NBS).
Solvent: Acetonitrile.
Conditions: Reflux for 2 hours.
Industrial Production Methods
化学反応の分析
Types of Reactions
Methyl 3-amino-6-bromoquinoline-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives .
科学的研究の応用
Methyl 3-amino-6-bromoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-amino-6-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Uniqueness
Methyl 3-amino-6-bromoquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .
特性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC名 |
methyl 3-amino-6-bromoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(13)5-6-4-7(12)2-3-9(6)14-10/h2-5H,13H2,1H3 |
InChIキー |
DVVRIBWWOAUGPZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C2C=C(C=CC2=N1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol](/img/structure/B13676631.png)
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
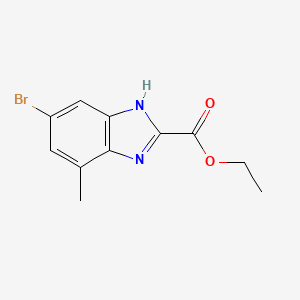
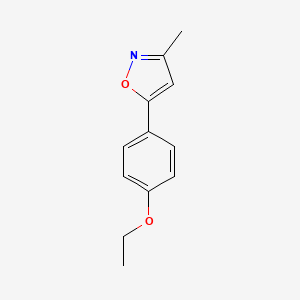
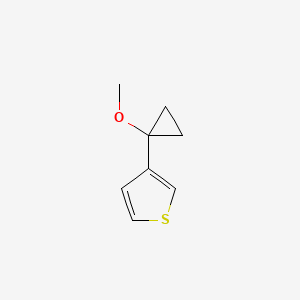
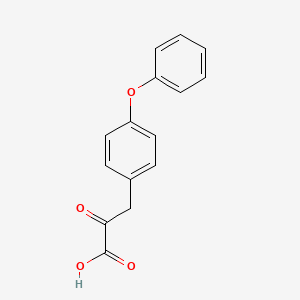
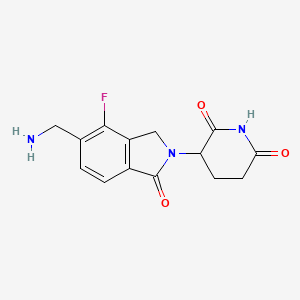
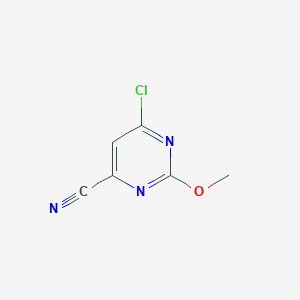
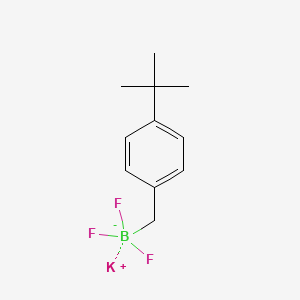
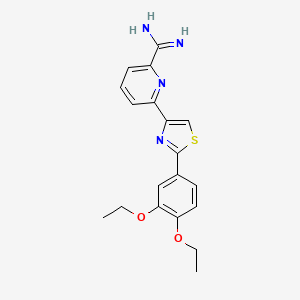
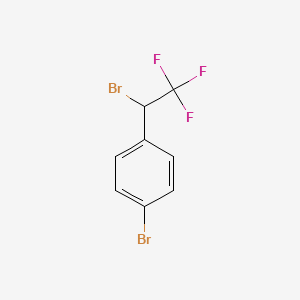
![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
![Furo[2,3-b]pyridin-4-ylmethanol](/img/structure/B13676700.png)
